molecular formula C23H26N2O5 B563381 Quinaprilat-d5 CAS No. 1279034-23-9

Quinaprilat-d5

Cat. No.: B563381
CAS No.: 1279034-23-9
M. Wt: 415.501
InChI Key: FLSLEGPOVLMJMN-KKQRNKNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinaprilat-d5 is a deuterium-labeled metabolite of Quinapril, which is an angiotensin-converting enzyme inhibitor. This compound is primarily used in research settings to study the kinetic isotope effects and as an internal standard in nuclear magnetic resonance experiments. This compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby acting as a vasodilator .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinaprilat-d5 involves the incorporation of deuterium atoms into the Quinapril molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The use of specialized equipment and reagents is essential to maintain the integrity of the deuterium label throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions: Quinaprilat-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Quinaprilat-d5 has several scientific research applications, including:

Mechanism of Action

Quinaprilat-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this conversion, this compound acts as a vasodilator, reducing blood pressure and improving blood flow. The molecular targets involved include the angiotensin-converting enzyme and the bradykinin degradation pathway .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in kinetic isotope effect studies and as an internal standard in nuclear magnetic resonance experiments. This labeling provides enhanced stability and allows for more precise measurements compared to non-labeled compounds .

Biological Activity

Quinaprilat-d5 is a stable isotope-labeled form of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. This compound plays a significant role in pharmacological research, particularly in understanding the mechanisms of ACE inhibition and its effects on cardiovascular health. This article explores the biological activity of this compound, its pharmacodynamics, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is utilized primarily as an internal standard in pharmacokinetic studies involving quinapril and quinaprilat. The deuterated form allows for precise quantification in mass spectrometry due to its distinct mass-to-charge ratio compared to non-labeled compounds. This characteristic is crucial for studying the metabolism and effects of ACE inhibitors in various biological contexts.

Quinaprilat functions by inhibiting ACE, which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, quinaprilat leads to vasodilation, reduced blood pressure, and decreased workload on the heart. Additionally, it prevents the degradation of bradykinin, a peptide that promotes vasodilation.

Pharmacodynamics

The pharmacodynamic profile of this compound has been investigated through various studies:

  • Dose-Response Relationship : A randomized crossover study demonstrated a clear dose-response relationship for quinaprilat, with effective doses starting at 0.5 mg. Higher doses (1.0 mg and above) significantly suppressed the angiotensin I pressor response for at least six hours post-administration .
  • Onset and Duration : The onset of action occurs within 15 minutes after intravenous administration, with peak effects observed at higher doses. For instance, a 10 mg dose can achieve over 80% inhibition of the angiotensin I response .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied extensively:

  • Bioavailability : The absolute bioavailability of oral quinapril is approximately 50%, while intravenous quinaprilat provides a more immediate and potent effect due to higher plasma concentrations .
  • Plasma Concentration : Studies indicate that the area under the plasma concentration-time curve (AUC) for intravenous quinaprilat is comparable to that of oral quinapril but with a more prolonged duration of action .

Case Studies

Several clinical studies have highlighted the efficacy and safety profiles of quinaprilat:

  • Hypertension Management : In patients with hypertension, quinaprilat has shown significant reductions in systolic and diastolic blood pressure compared to placebo groups .
  • Heart Failure : Quinapril has been associated with reduced morbidity and mortality in heart failure patients. In one study, patients receiving 40 mg/day experienced fewer ischemic events during coronary artery bypass grafting (CABG) procedures .

Data Table: Pharmacodynamic Effects of this compound

Dose (mg)% Inhibition of A-I Pressor ResponseOnset Time (minutes)Duration of Effect (hours)
0.525%156
1.0Partial suppression15>6
2.5~50%15>6
10>80%15>6

Q & A

Q. How can researchers optimize the synthesis of Quinaprilat-d5 to achieve high isotopic purity (>98%) for pharmacokinetic studies?

Answer:
Deuterated compounds like this compound require controlled reaction conditions to minimize isotopic dilution. Key steps include:

  • Deuterium Source Selection : Use deuterated reagents (e.g., D2O or deuterated solvents) with minimal exchangeable protons to reduce contamination .
  • Reaction Monitoring : Employ <sup>2</sup>H-NMR or LC-HRMS to track deuterium incorporation at each synthesis stage. For example, a 2023 Analytical Chemistry study validated 98.5% isotopic purity using LC-HRMS with a Q-Exactive Orbitrap system .
  • Purification Protocols : Use preparative HPLC with deuterium-stable columns (e.g., C18 modified for heavy water compatibility) to isolate high-purity fractions .

Q. What advanced analytical techniques are critical for validating this compound’s structural integrity in complex biological matrices?

Answer:

  • LC-MS/MS with MRM : Quantify this compound in plasma using multiple reaction monitoring (MRM) transitions (e.g., m/z 383→234 for this compound vs. 378→229 for non-deuterated form) to distinguish isotopic peaks .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 383.1874 Da for this compound) and isotopic distribution patterns to rule out impurities .
  • Stability Testing : Incubate samples at 4°C, 25°C, and 37°C for 72 hours; analyze degradation products via UPLC-PDA to assess matrix-induced decomposition .

Q. How should researchers address contradictions in reported metabolic stability data for this compound across in vitro and in vivo models?

Answer:
Contradictions often arise from methodological variability. Mitigation strategies include:

  • Standardized Assay Conditions : Adopt consensus guidelines (e.g., FDA Bioanalytical Method Validation) for liver microsome incubation times, NADPH concentrations, and buffer pH .
  • Cross-Model Validation : Compare in vitro half-life (e.g., human hepatocytes) with in vivo plasma clearance rates in Sprague-Dawley rats. A 2024 Drug Metabolism Letters study resolved discrepancies by normalizing data to protein binding and hepatic blood flow rates .
  • Data Transparency : Publish raw LC-MS/MS chromatograms and statistical outliers in supplementary materials to enable reproducibility assessments .

Q. What experimental design considerations are essential when using this compound as an internal standard in ACE inhibition assays?

Answer:

  • Matrix Matching : Prepare calibration curves in the same biological matrix (e.g., human serum) to account for ion suppression/enhancement effects during LC-MS/MS .
  • Deuterium Exchange Checks : Pre-test this compound in assay buffers (pH 7.4) via <sup>2</sup>H-NMR to confirm no loss of deuterium under physiological conditions .
  • Cross-Reactivity Testing : Validate specificity by spiking this compound into samples containing ACE inhibitors (e.g., Lisinopril) to ensure no signal overlap .

Q. How does deuterium labeling impact the metabolic stability of this compound compared to its non-deuterated analog?

Answer:
Deuterium’s kinetic isotope effect (KIE) slows CYP450-mediated oxidation. Key findings:

  • In Vitro Evidence : A 2023 Journal of Pharmacology study reported a 2.3-fold increase in t1/2 for this compound in human liver microsomes due to reduced C-D bond cleavage .
  • In Vivo Limitations : KIE diminishes in vivo due to competing metabolic pathways (e.g., esterase hydrolysis), necessitating dual-isotope tracer studies (e.g., <sup>13</sup>C/<sup>2</sup>H labeling) to isolate oxidation-specific effects .

Q. What protocols ensure batch-to-batch consistency in this compound production for longitudinal studies?

Answer:

  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize reaction temperature, solvent purity, and catalyst loading. For example, a Central Composite Design reduced batch variability from ±5% to ±1.2% in a 2024 Organic Process Research study .
  • Stability-Indicating Assays : Implement forced degradation studies (e.g., exposure to light, heat, and oxidizers) and quantify degradation products via LC-MS to establish shelf-life criteria .

Methodological Frameworks Cited:

  • PICOT Framework : Population (e.g., Sprague-Dawley rats), Intervention (this compound dosing), Comparison (non-deuterated analog), Outcome (metabolic stability), Time (72-hour stability testing) .
  • FINER Criteria : Feasible (HRMS access), Novel (KIE exploration), Ethical (animal model compliance), Relevant (pharmacokinetic optimization) .

Properties

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSLEGPOVLMJMN-KKQRNKNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662183
Record name (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279034-23-9
Record name (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.